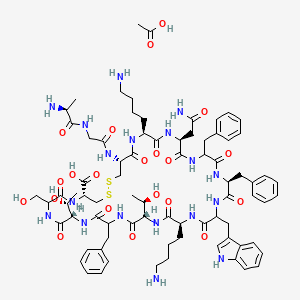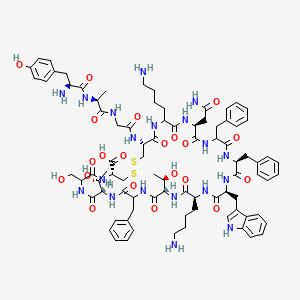![molecular formula C12H8N2O2 B8146662 [3,3-Bipyridine]-6,6-dicarboxaldehyde](/img/structure/B8146662.png)
[3,3-Bipyridine]-6,6-dicarboxaldehyde
Descripción general
Descripción
[3,3-Bipyridine]-6,6-dicarboxaldehyde is a useful research compound. Its molecular formula is C12H8N2O2 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3,3-Bipyridine]-6,6-dicarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3,3-Bipyridine]-6,6-dicarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Oligo-(2,2′-bipyridyl)pyrazines : An improved preparation of [3,3-Bipyridine]-6,6-dicarboxaldehyde enables the synthesis of these compounds, which are new ligands for supramolecular metallorganic complexes (Heirtzler, Neuburger, Zehnder, & Constable, 1997).
Building Tethered Bipyridine Ligands : This compound serves as a useful synthon for constructing tethered bipyridine ligands, suitable for conjugation to biological materials and complex architectures (Havas, Leygue, Danel, Mestre, Galaup, & Picard, 2009).
Catalysis in Organic Reactions : When complexed with metals, [3,3-Bipyridine]-6,6-dicarboxaldehyde and its derivatives show potential as catalysts in various organic reactions. For example, iridium catalysts supported by bipyridine ligands display selectivity in alcohol dehydrogenation and hydrogenation processes (Ngo, Adams, & Do, 2014).
Electrocatalysis : Certain bipyridine ligands enable the reduction of carbon dioxide to CO and formate in ruthenium-based molecular electrocatalysts (Machan, Sampson, & Kubiak, 2015).
Chiral Auxiliaries in Asymmetric Synthesis : Mono and bis 2,2′-bipyridine alkyl sulfoxides, derived from this compound, have been used as chiral auxiliaries in asymmetric addition reactions (Ławecka, Bujnicki, Drabowicz, Łuczak, & Rykowski, 2009).
Sensors for Metal Ions : Single chain polymeric nanoparticles containing 2,2′-bipyridine units are effective in sensing metal ions like copper (Gillissen, Voets, Meijer, & Palmans, 2012).
Functional Nanomaterials : Bipyridines serve as versatile building blocks for creating functional nanomaterials, with various coupling procedures and transformations (Newkome, Patri, Holder, & Schubert, 2004).
Propiedades
IUPAC Name |
5-(6-formylpyridin-3-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-7-11-3-1-9(5-13-11)10-2-4-12(8-16)14-6-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQXMTUQLRZKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,3-Bipyridine]-6,6-dicarboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B8146591.png)

![2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8146604.png)
![2-[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione](/img/structure/B8146618.png)

![N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B8146624.png)
![2-(4-bromonaphthalen-1-yl)oxy-N-[(5-nitrothiophen-2-yl)methylideneamino]acetamide](/img/structure/B8146630.png)





![N-[[1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide](/img/structure/B8146679.png)